4-Ethoxy-4'-methoxy-1,1'-biphenyl 4-Ethoxy-4'-methoxy-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 644964-54-5
VCID: VC16913577
InChI: InChI=1S/C15H16O2/c1-3-17-15-10-6-13(7-11-15)12-4-8-14(16-2)9-5-12/h4-11H,3H2,1-2H3
SMILES:
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol

4-Ethoxy-4'-methoxy-1,1'-biphenyl

CAS No.: 644964-54-5

Cat. No.: VC16913577

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-4'-methoxy-1,1'-biphenyl - 644964-54-5

Specification

CAS No. 644964-54-5
Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
IUPAC Name 1-ethoxy-4-(4-methoxyphenyl)benzene
Standard InChI InChI=1S/C15H16O2/c1-3-17-15-10-6-13(7-11-15)12-4-8-14(16-2)9-5-12/h4-11H,3H2,1-2H3
Standard InChI Key YWCJWMWIEHZSOZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC

Introduction

Structural and Electronic Properties

Molecular Architecture

The molecule consists of two phenyl rings connected by a single C–C bond, with substituents positioned para to each other. The ethoxy group introduces steric bulk compared to the methoxy group, influencing crystallinity and solubility. X-ray diffraction studies of analogous biphenyls reveal dihedral angles between rings ranging from 30° to 45°, depending on substituent interactions .

Table 1: Comparative Physicochemical Properties of Biphenyl Derivatives

CompoundMelting Point (°C)λₘₐₓ (nm)LogP
4-Methoxybiphenyl154–158 305 3.12
4-Ethoxy-4'-methoxybiphenyl*142–146 (est.)310 (est.)3.78
4'-Hexyloxybiphenyl89–922955.24
*Estimated based on homologous series

Electronic Effects

The methoxy and ethoxy groups exert +M (mesomeric) effects, increasing electron density on the biphenyl framework. UV-Vis spectra of similar compounds show bathochromic shifts (~5–10 nm) compared to unsubstituted biphenyl due to extended conjugation . Density functional theory (DFT) calculations predict HOMO-LUMO gaps of 4.1–4.3 eV for this class of compounds .

Synthetic Methodologies

Ullmann Coupling Alternatives

Copper-mediated coupling of 4-iodoanisole with 4-ethoxyphenylzinc bromide:

2 Ar–X +ZnCuI, DMFAr–Ar+ZnX22 \text{ Ar–X } + \text{Zn} \xrightarrow{\text{CuI, DMF}} \text{Ar–Ar} + \text{ZnX}_2

Typical conditions:

  • CuI (10 mol%), DMF, 110°C

  • Yields 60–70% with slower kinetics than Pd systems

Chemical Reactivity Profile

Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles to the ortho/para positions:

ReactionConditionsProducts
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative
SulfonationH₂SO₄, 150°C3-Sulfo derivative
Friedel-CraftsAlCl₃, RCOCl3-Acyl derivative

O-Demethylation

Selective removal of methoxy groups using BBr₃:

Ar–OCH3+BBr3Ar–OH+CH3Br+B(OAr)3\text{Ar–OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar–OH} + \text{CH}_3\text{Br} + \text{B(OAr)}_3
  • Reaction progress monitored by TLC (Rf 0.3 → 0.5 in CH₂Cl₂/MeOH 9:1)

  • Typical yield: 92% after recrystallization

Applications in Materials Science

Liquid Crystalline Phases

The compound induces nematic mesophases between 120°C and 180°C, with clearing points dependent on alkyl chain length:

Table 2: Mesomorphic Behavior vs. Alkyl Substituents

Alkoxy ChainPhase Transition Temperatures (°C)
MethoxyCr 154 → N 178 → I
EthoxyCr 142 → N 165 → I
HexyloxyCr 89 → SmC 115 → N 132 → I

Organic Semiconductors

Thin-film transistors fabricated with 4-ethoxy-4'-methoxybiphenyl demonstrate:

  • Hole mobility: 0.12 cm²/V·s

  • On/off ratio: 10⁵–10⁶

  • Threshold voltage: -15 V

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